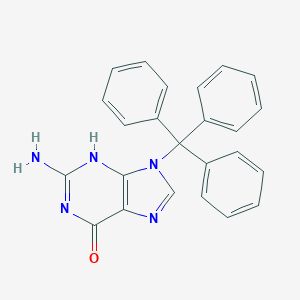
9N-トリチルグアニン
概要
説明
9N-Trityl Guanine, also known as 2-Amino-1,9-dihydro-9-(triphenylmethyl)-6H-purin-6-one, is a protected form of guanine. It is a derivative of guanine, a nucleobase found in DNA and RNA. The trityl group is used to protect the guanine molecule during chemical reactions, preventing unwanted side reactions and ensuring the integrity of the guanine structure .
科学的研究の応用
9N-Trityl Guanine has a wide range of applications in scientific research, including:
Chemistry: It is used as a protected form of guanine in various chemical synthesis processes, ensuring the integrity of the guanine molecule during reactions.
Biology: It is used in the study of nucleic acids and their interactions with other biomolecules.
Medicine: It is used in the development of antiviral and anticancer drugs, as the trityl group can be selectively removed to release the active guanine molecule.
作用機序
Target of Action
9N-Trityl Guanine is a derivative of guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA . The primary targets of guanine-based purines (GBPs) are heteromeric and monomeric G proteins, which are intracellularly modulated .
Mode of Action
Guanine-based purines, including guanine itself, have been shown to exert neuromodulatory effects in the central nervous system . These effects are thought to be mediated through interactions with membrane proteins in glutamatergic and adenosinergic systems .
Biochemical Pathways
Guanine-based purines are involved in several biochemical pathways. Guanosine, a guanine derivative, is hydrolyzed by purine nucleoside phosphorylase (PNP) to generate the purine base guanine . This process is part of the purine salvage pathway, which recycles purines from degraded nucleic acids .
Result of Action
Guanine and its derivatives have been shown to have neurotrophic and neuroprotective effects . They have been demonstrated to reduce seizures and pain, stabilize mood disorder behavior, and protect against diseases associated with aging, such as ischemia or Parkinson’s and Alzheimer’s diseases .
生化学分析
Biochemical Properties
Guanine-based purines are known to play key roles in cell metabolism and in several models of neurodegenerative disorders .
Cellular Effects
Guanine-based nucleotides, such as guanosine-5′-triphosphate (GTP), serve as important regulatory factors for development and diverse cellular functions such as differentiation, metabolism, proliferation, and survival in multiple tissues .
Molecular Mechanism
Guanine nucleotides are known to play pivotal roles in regulating numerous cellular functions such as energy transfer, genetic translation, and microtubule dynamic instability .
Metabolic Pathways
Guanine nucleotides are known to be involved in numerous metabolic pathways .
Subcellular Localization
Rna localization is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9N-Trityl Guanine typically involves the protection of the guanine molecule with a trityl group. This is achieved through a reaction between guanine and triphenylmethyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride .
Industrial Production Methods: In an industrial setting, the production of 9N-Trityl Guanine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired compound .
化学反応の分析
Types of Reactions: 9N-Trityl Guanine undergoes various chemical reactions, including:
Oxidation: The trityl group can be oxidized under specific conditions, leading to the formation of trityl cations.
Reduction: The trityl group can be reduced back to its original form using reducing agents.
Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the trityl group can lead to the formation of trityl cations, while substitution reactions can introduce various functional groups onto the guanine molecule .
類似化合物との比較
9N-Benzyl Guanine: Similar to 9N-Trityl Guanine, but with a benzyl group instead of a trityl group.
9N-Methyl Guanine: Contains a methyl group instead of a trityl group.
9N-Phenyl Guanine: Contains a phenyl group instead of a trityl group.
Uniqueness: 9N-Trityl Guanine is unique due to the presence of the trityl group, which provides greater stability and protection to the guanine molecule compared to other protecting groups. This makes it particularly useful in chemical synthesis and industrial applications where the integrity of the guanine molecule is crucial .
特性
IUPAC Name |
2-amino-9-trityl-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O/c25-23-27-21-20(22(30)28-23)26-16-29(21)24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H3,25,27,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRZNDHSBUBJNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573856 | |
| Record name | 2-Amino-9-(triphenylmethyl)-3,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374678-33-8 | |
| Record name | 2-Amino-9-(triphenylmethyl)-3,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


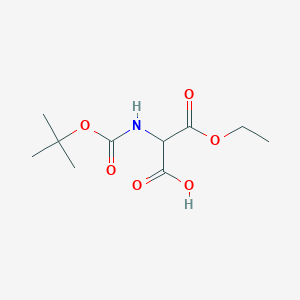
![tert-butyl N-[2-(methylcarbamoyl)ethyl]carbamate](/img/structure/B141567.png)

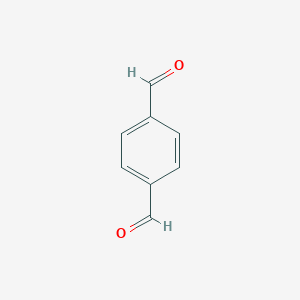
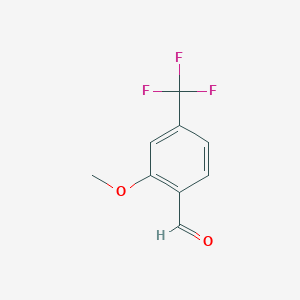
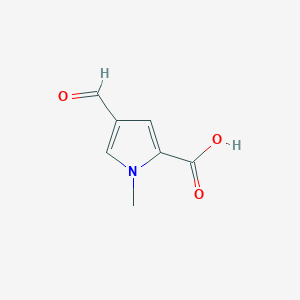
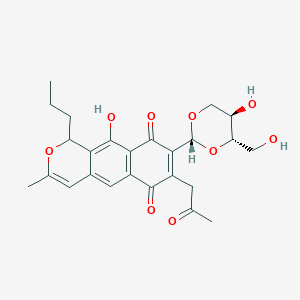
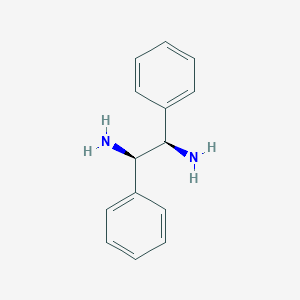
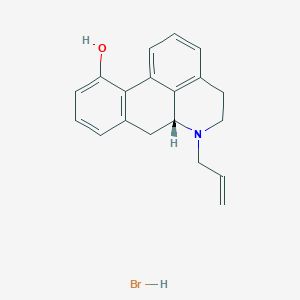
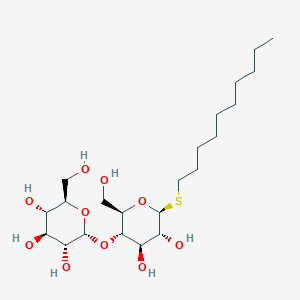
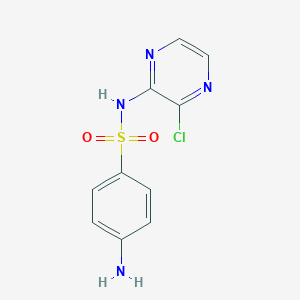

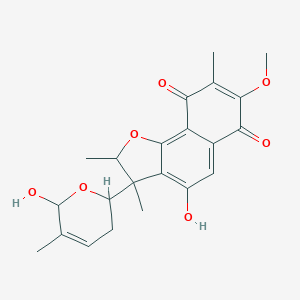
![2-[[3-[4-[(2-bromoacetyl)amino]phenyl]-2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]propyl]-[(2-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B141602.png)
